molecular formula C20H26N2O2 B14858261 3-Naphthalen-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

3-Naphthalen-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14858261
M. Wt: 326.4 g/mol
InChI Key: XKCNJUAAUAVPFJ-UHFFFAOYSA-N
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Description

®-3-NAPHTHALEN-1-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features a naphthalene ring, a piperazine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-NAPHTHALEN-1-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the esterification of the corresponding carboxylic acid with tert-butanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of tert-butanol and a strong acid catalyst, such as sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production. Additionally, flow microreactor systems have been developed to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

®-3-NAPHTHALEN-1-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/pyridine

    Reduction: H2/Ni, H2/Rh, Zn/HCl

    Substitution: LiAlH4, NaBH4

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of ®-3-NAPHTHALEN-1-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. The tert-butyl ester group provides stability against nucleophiles and reducing agents, while the naphthalene and piperazine rings contribute to the compound’s reactivity and binding affinity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-NAPHTHALEN-1-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its combination of a naphthalene ring and a piperazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex molecules and the development of new materials.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

tert-butyl 3-(naphthalen-1-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C20H26N2O2/c1-20(2,3)24-19(23)22-12-11-21-17(14-22)13-16-9-6-8-15-7-4-5-10-18(15)16/h4-10,17,21H,11-14H2,1-3H3

InChI Key

XKCNJUAAUAVPFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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